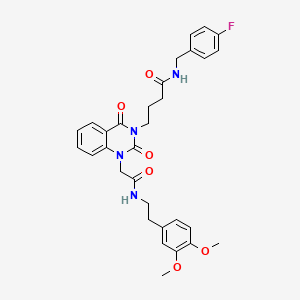
4-(1-(2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(4-fluorobenzyl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-(2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(4-fluorobenzyl)butanamide is a useful research compound. Its molecular formula is C31H33FN4O6 and its molecular weight is 576.625. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-(1-(2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(4-fluorobenzyl)butanamide (CAS Number: 899932-57-1) is a complex organic molecule that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological evaluations, and structure-activity relationships (SAR), supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C29H32N4O7, with a molecular weight of 548.6 g/mol. The structure includes a quinazoline core, which is known for its diverse pharmacological properties. The presence of various functional groups suggests potential interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinazoline derivatives. For instance, compounds structurally similar to our target have shown significant antiproliferative effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 12a | HeLa | 0.50 |
| 12b | MDA-MB-231 | 0.82 |
| 13a | A2780 | 0.33 |
These results indicate that modifications in the quinazoline structure can lead to enhanced anticancer activity, suggesting a promising avenue for further research on our target compound .
Antimicrobial Properties
The compound's structural features may also confer antimicrobial properties. Related compounds have shown efficacy against various bacterial strains. For example, derivatives of thiazolidinone have demonstrated potent antibacterial activity against E. coli and S. aureus, with inhibition percentages exceeding 90% . While specific data on our compound's antimicrobial activity is limited, the structural similarities suggest potential efficacy.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of quinazoline derivatives. Key factors influencing activity include:
- Substituents on the quinazoline ring : Variations in substituents can significantly alter potency.
- Amine functionalities : The presence and position of amine groups can enhance interactions with biological targets.
- Hydrophobic interactions : The incorporation of hydrophobic groups like butanamide may improve membrane permeability.
A comparative analysis with similar compounds reveals that those with additional hydrophobic moieties often exhibit improved biological activities .
Case Studies and Research Findings
- Synthesis and Evaluation : A study synthesized several quinazoline derivatives and evaluated their antiproliferative activities across multiple cancer cell lines. The findings indicated that specific substitutions led to enhanced activity, supporting the hypothesis that our target compound may exhibit similar or superior effects .
- Mechanistic Insights : Research into the mechanism of action for related compounds suggests that they may induce apoptosis in cancer cells through various pathways, including inhibition of cell cycle progression and modulation of apoptosis-related proteins .
- In Vivo Studies : Preliminary in vivo studies on structurally related compounds have shown promising results in tumor reduction in animal models, indicating potential translational applications for our target compound .
属性
CAS 编号 |
899901-56-5 |
|---|---|
分子式 |
C31H33FN4O6 |
分子量 |
576.625 |
IUPAC 名称 |
4-[1-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-[(4-fluorophenyl)methyl]butanamide |
InChI |
InChI=1S/C31H33FN4O6/c1-41-26-14-11-21(18-27(26)42-2)15-16-33-29(38)20-36-25-7-4-3-6-24(25)30(39)35(31(36)40)17-5-8-28(37)34-19-22-9-12-23(32)13-10-22/h3-4,6-7,9-14,18H,5,8,15-17,19-20H2,1-2H3,(H,33,38)(H,34,37) |
InChI 键 |
LXWJWRNCDDCACE-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCC(=O)NCC4=CC=C(C=C4)F)OC |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















